1-(4-ethylphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE is a complex organic compound with a unique structure that combines an ethylphenyl group, a benzimidazole ring, and a hydroxypropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Hydroxypropylamino Group: This step involves the reaction of the benzimidazole intermediate with 3-chloropropanol in the presence of a base to form the hydroxypropylamino group.
Attachment of the Ethylphenyl Group: The final step involves the coupling of the hydroxypropylamino-benzimidazole intermediate with 4-ethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced benzimidazole derivative.
Substitution: Formation of substituted ethylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxypropylamino group may play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(4-ethylphenyl)propanoic acid
- 3-{ethyl[3-(4-ethylphenyl)-3-hydroxypropyl]amino}propanoic acid
- 3-{[(3R)-3-(4-ethylphenyl)-3-hydroxypropyl]amino}propanoic acid
Uniqueness
1-(4-ETHYLPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZIMIDAZOL-1-YL}-1-ETHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole ring and the hydroxypropylamino group differentiates it from other similar compounds, potentially enhancing its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C20H23N3O2 |
---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O2/c1-2-15-8-10-16(11-9-15)19(25)14-23-18-7-4-3-6-17(18)22-20(23)21-12-5-13-24/h3-4,6-11,24H,2,5,12-14H2,1H3,(H,21,22) |
InChI-Schlüssel |
VINUXVNTRAMLES-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.